BenchChemオンラインストアへようこそ!

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine

Lipophilicity XLogP3 Drug-likeness

Optimize kinase lead campaigns with this heterocyclic building block. It features a unique 2-cyclopropyl & 6-(pyridin-3-yl) substitution, delivering an XLogP3 of 1.0 & TPSA of 64.7 Ų. This distinct profile improves cell permeability over more polar analogs (e.g., XLogP3 0.4), mitigating SAR failures. Ideal for focused library synthesis and scaffold hopping without complex chemistry.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 1159820-02-6
Cat. No. B1463223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine
CAS1159820-02-6
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)N)C3=CN=CC=C3
InChIInChI=1S/C12H12N4/c13-11-6-10(9-2-1-5-14-7-9)15-12(16-11)8-3-4-8/h1-2,5-8H,3-4H2,(H2,13,15,16)
InChIKeyIXFBDOUCVGFUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine (CAS 1159820-02-6): Structural and Physicochemical Baseline for Medicinal Chemistry


2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core with a cyclopropyl group at the 2-position and a pyridin-3-yl moiety at the 6-position [1]. This structure provides a rigid bicyclic framework and a calculated topological polar surface area (TPSA) of 64.7 Ų [1]. The compound is commonly utilized as an intermediate or building block in the synthesis of bioactive molecules for drug discovery applications [1]. Computed properties include an XLogP3 of 1.0 and a molecular weight of 212.25 g/mol [1].

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine: Why Interchanging In-Class Compounds Introduces Risk in Lead Optimization


The substitution pattern on the pyrimidine core is critical for determining key drug-like properties and biological activity. Direct replacement of this specific compound with a simpler analog, such as one lacking the 2-cyclopropyl or 6-(pyridin-3-yl) group, will result in a significantly different lipophilicity profile, molecular shape, and hydrogen-bonding capacity [1]. For instance, the compound's XLogP3 of 1.0 is higher than that of 2-cyclopropylpyrimidin-4-amine (XLogP3 = 0.4) [2], which directly impacts solubility, permeability, and off-target binding [1]. Such changes can invalidate established SAR and are a major source of failure in lead optimization campaigns.

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine: A Quantitative Evidence Guide for Scientific Selection


Enhanced Lipophilicity (XLogP3 = 1.0) vs. Des-cyclopropyl Analog Drives Favorable PK Profile

The compound's computed XLogP3 value of 1.0 is notably higher than that of the simpler analog 2-cyclopropylpyrimidin-4-amine, which has an XLogP3 of 0.4 [1]. This difference is attributed to the addition of the hydrophobic pyridin-3-yl group at the 6-position. In the context of aminopyrimidine kinase inhibitors, a balanced lipophilicity is often associated with improved cell permeability and oral bioavailability [2].

Lipophilicity XLogP3 Drug-likeness

Reduced Topological Polar Surface Area (TPSA = 64.7 Ų) vs. Des-cyclopropyl Analog for Improved Permeability

The compound exhibits a computed TPSA of 64.7 Ų [1]. This value is lower than the TPSA of the des-cyclopropyl analog 6-(pyridin-3-yl)pyrimidin-4-amine, which is calculated to be approximately 68.0 Ų (based on its structure) . A lower TPSA is often correlated with improved passive membrane permeability and, by extension, oral bioavailability [1].

TPSA Permeability Bioavailability

Cost-Effective Procurement vs. Other Pyrimidine Scaffolds for Early-Stage SAR Exploration

As of April 2022, the cost for this compound was approximately $365 for 500 mg (95%+ purity) [1]. This represents a cost of roughly $0.73/mg. In comparison, a simpler analog like 6-(pyridin-3-yl)pyrimidin-4-amine is available for approximately $0.56/mg (based on a price of £56.00 for 100 mg) , while a more complex scaffold may cost orders of magnitude more [2]. The target compound occupies a specific cost niche, making it a viable option for early-stage SAR studies where a moderately priced building block with distinct physicochemical properties is required.

Procurement Cost Analysis Lead Optimization

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine: Recommended Research and Procurement Scenarios Based on Differential Evidence


Early-Stage Kinase Inhibitor SAR Studies Requiring Enhanced Lipophilicity

The compound is best suited for lead optimization campaigns targeting kinases where a balanced lipophilicity (XLogP3 = 1.0) is hypothesized to improve cell permeability relative to more polar analogs. Its use is indicated when initial hits suffer from poor cellular activity due to low membrane penetration. The measured XLogP3 provides a quantitative basis for its selection over 2-cyclopropylpyrimidin-4-amine (XLogP3 = 0.4) in such SAR explorations [1].

Scaffold Hopping to Explore the Pyrimidin-4-amine Chemical Space

Procurement of this compound is justified for laboratories conducting scaffold-hopping exercises within the pyrimidine class. Its unique combination of a 2-cyclopropyl and a 6-(pyridin-3-yl) substitution creates a distinct physicochemical profile (TPSA = 64.7 Ų) not found in simpler analogs like 6-(pyridin-3-yl)pyrimidin-4-amine. This allows for the exploration of new vectors of chemical space without resorting to more complex, costly, or synthetically challenging scaffolds [2].

Synthesis of Bioactive Molecules for Drug Discovery Programs

As a versatile heterocyclic building block, this compound is indicated for use in the synthesis of novel bioactive molecules, particularly in the context of kinase inhibition. Its rigid bicyclic framework is designed to enhance binding affinity to kinase targets, and its physicochemical properties (XLogP3=1.0, TPSA=64.7 Ų) contribute to favorable drug-like characteristics [2]. It is a cost-effective option for creating focused libraries or synthesizing analogs of existing kinase inhibitor leads.

Quote Request

Request a Quote for 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.